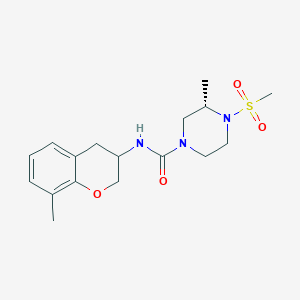![molecular formula C17H23N3O3 B7336237 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B7336237.png)
3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains an oxadiazole ring and a piperidine ring, making it a unique and interesting molecule.
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
The compound this compound has been shown to exhibit various biochemical and physiological effects. In addition to its antimicrobial and antifungal activity, it has been shown to exhibit anti-inflammatory and antioxidant properties. Additionally, it has been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which allows for the study of its various biochemical and physiological effects. Additionally, its potential applications in medicinal chemistry make it an attractive compound for drug development. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole. One potential direction is the further study of its potential as an anticancer agent, with a focus on in vivo studies and clinical trials. Additionally, its potential as a neuroprotective agent could be further explored, with a focus on its mechanisms of action and potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel synthetic methods for this compound could lead to the discovery of new derivatives with enhanced biological activity.
合成法
The synthesis of 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole is accomplished through a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine. This intermediate is then reacted with 2,4-pentanedione to form 3-(3,4-dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole. The final step involves the reaction of 3-(3,4-dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole with (2S,4S)-1,2-dimethylpiperidine-4-carboxaldehyde to form the desired compound.
科学的研究の応用
The compound 3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit significant antimicrobial and antifungal activity. Additionally, it has been studied for its potential as an anticancer agent, with promising results in vitro.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(2S,4S)-1,2-dimethylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-11-9-13(7-8-20(11)2)17-18-16(19-23-17)12-5-6-14(21-3)15(10-12)22-4/h5-6,10-11,13H,7-9H2,1-4H3/t11-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYKMKDKDYYMFE-AAEUAGOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2S)-N-[2-(2-methoxy-5-methylphenyl)ethyl]-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7336154.png)
![(7-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-[(1R,2R)-2-propylcyclopropyl]methanone](/img/structure/B7336168.png)

![N-[(2R)-2-hydroxypropyl]-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B7336173.png)
![N-[(2S)-2-hydroxypropyl]-N,1-dimethyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B7336181.png)
![N-[(2R)-2-hydroxypropyl]-N-methyl-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B7336187.png)
![2-cyclopropyl-2-methoxy-1-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7336193.png)
![1-[[(1R,2R)-2-phenylcyclopropyl]methyl]-4-(1H-pyrazol-4-yl)piperidine](/img/structure/B7336208.png)
![5-oxo-5-[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]pentanenitrile](/img/structure/B7336224.png)
![N,3-dimethyl-N-[(1S,2R)-2-(trifluoromethyl)cyclohexyl]triazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7336230.png)
![(3S)-2-(2-oxo-1,3-dihydroimidazo[4,5-b]pyridine-6-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7336240.png)
![(2S)-2-(3,5-dihydro-2H-pyrido[3,2-f][1,4]oxazepine-4-carbonyl)-N-phenylpyrrolidine-1-carboxamide](/img/structure/B7336242.png)
![2-cyclopropyl-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7336252.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-methylpyridine-3-carbonitrile](/img/structure/B7336257.png)
